Tert-butyl 8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
Description
Tert-butyl 8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide (molecular formula: C₁₉H₂₆N₂O₆S, average mass: 410.485 g/mol) is a spirocyclic compound featuring a 6-thia-2-azaspiro[3.4]octane core. Key structural elements include:
- A tert-butyl carbamate (Boc) group at position 2, providing steric protection for the amine.
- A benzyloxycarbonyl (Cbz) -protected amino group at position 8, which is commonly used in peptide synthesis for temporary amine protection.
- 6,6-Dioxide sulfone groups, enhancing the compound’s polarity and stability .
Properties
IUPAC Name |
tert-butyl 6,6-dioxo-8-(phenylmethoxycarbonylamino)-6λ6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6S/c1-18(2,3)27-17(23)21-11-19(12-21)13-28(24,25)10-15(19)20-16(22)26-9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJKIGGXMBDQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide typically involves multiple steps:
Formation of the spirocyclic core: : This often starts with a cyclization reaction that introduces the spiro-structure. A common strategy involves reacting a suitable dihalide with a sulfur nucleophile.
Introduction of the tert-butyl ester: : This step generally involves esterification using tert-butyl alcohol and a suitable activating agent like DCC (Dicyclohexylcarbodiimide).
Protecting group addition: : The benzyloxycarbonyl group is typically introduced via reaction with benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial-scale production of such complex compounds often employs similar principles but adapted for larger volumes, which may include continuous flow chemistry techniques to ensure consistent product quality and yield.
Chemical Reactions Analysis
Oxidation: : Due to the presence of sulfur in the thia group, oxidation reactions can yield sulfoxides or sulfones under appropriate conditions (e.g., with hydrogen peroxide or m-CPBA).
Reduction: : The carbonyl groups in the ester and carbamate functionalities can undergo reduction to alcohols or amines respectively, often using agents like LiAlH4.
Substitution: : The spirocyclic structure allows for nucleophilic substitution reactions at the alpha position relative to the nitrogen, especially under basic conditions.
Oxidation: : Hydrogen peroxide, m-CPBA
Reduction: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: : Sodium hydride (NaH), Potassium carbonate (K2CO3)
Major Products: The reactions above can yield various derivatives, including sulfoxides, sulfones, alcohols, and amines, each contributing to the compound's versatility in different contexts.
Scientific Research Applications
Chemistry: In chemistry, this compound's versatility allows it to be a building block for complex molecule synthesis, particularly in asymmetric synthesis and catalysis.
Biology and Medicine: The structural motifs present in this compound are often associated with biological activity. It can serve as a scaffold for drug design, particularly for enzyme inhibitors or receptor modulators.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of compounds like tert-butyl 8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide often involves:
Molecular Targets: : These compounds can target specific enzymes or receptors, interfering with normal biological processes.
Pathways: : By binding to their targets, they can modulate signaling pathways, inhibit enzymes, or act as ligands for specific receptors, thereby exerting their biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogous spirocyclic derivatives, focusing on structural variations, functional groups, and physicochemical properties.
Table 1: Structural and Functional Comparison of Spirocyclic Derivatives
Key Observations
Substituent-Driven Reactivity: The Cbz-protected amino group in the target compound enables selective deprotection under hydrogenolysis, making it suitable for stepwise peptide synthesis. In contrast, the hydroxyl derivative (C₁₁H₁₉NO₅S) offers a polar handle for conjugation but lacks amine functionality . The 8-oxo derivative (C₁₁H₁₇NO₃S) exhibits a ketone group, which may undergo nucleophilic additions or serve as a precursor for imine formation .
Impact of Sulfone Groups: All compounds listed contain sulfone moieties, which increase solubility in polar solvents (e.g., DMSO or water) compared to non-oxidized thioether analogs. This property is critical for biological activity screening .
Applications in Synthesis: The hydrochloride salt (C₆H₁₀ClNO₂S) is commercially available in bulk quantities, emphasizing its utility in large-scale reactions requiring a stable spirocyclic scaffold .
Structural Flexibility :
- The spiro[3.4]octane core in these compounds provides conformational rigidity, which can enhance binding selectivity in enzyme inhibition. For example, replacing the thia-aza ring with a 7-oxa-9-aza-spiro[4.5]decane system (as in ) alters ring strain and heteroatom positioning, affecting molecular recognition .
Biological Activity
Tert-butyl 8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide (CAS: 1453315-62-2) is a complex organic compound with significant potential in biological applications. Its unique molecular structure, which includes a spirocyclic framework and various functional groups, enables it to interact with biological systems in diverse ways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
The compound's molecular formula is C19H26N2O6S, and it features a spirocyclic structure that incorporates both sulfur and nitrogen atoms. The presence of functional groups such as benzyloxycarbonyl and amino enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 410.485 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2N |
| InChI | InChI=1S/C19H26N2O6S/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The functional groups present allow for:
- Hydrogen Bonding : The amino and carboxylate groups can form hydrogen bonds with proteins and nucleic acids, influencing enzyme activity and gene expression.
- Receptor Binding : The compound may act as a ligand for specific receptors, potentially modulating signaling pathways involved in cellular responses.
- Enzyme Modulation : By interacting with enzymes, it may alter their catalytic activity, impacting metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to tert-butyl 8-(((benzyloxy)carbonyl)amino)-6-thia-2-azaspiro[3.4]octane-2-carboxylate exhibit antimicrobial properties. For instance, derivatives of azaspiro compounds have been shown to be effective against various bacterial strains.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that azaspiro compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial cell wall synthesis.
Anticancer Potential
Another area of interest is the anticancer potential of this compound. Research has shown that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms such as:
- Cell Cycle Arrest : Compounds targeting specific kinases can halt cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and cell death.
Research Example : A publication in Cancer Letters reported that a related spirocyclic compound inhibited proliferation in breast cancer cell lines by inducing G1 phase arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
